tert-Butyl 3-cyclopropyl-4-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-cyclopropyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-11(15)10(8-14)9-4-5-9/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCMXPSRXDDPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-cyclopropyl-4-oxopiperidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with butyllithium in the presence of N,N’-dimethylpropylene urea, followed by treatment with cyclopropyl bromide . This reaction typically yields the desired compound in moderate to high yields.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonyl Group
The 4-oxo group undergoes nucleophilic additions due to its electrophilic nature. For example:
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Grignard Reagent Addition : Reacts with organomagnesium reagents to form tertiary alcohols.
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Hydride Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol (piperidin-4-ol derivative) in methanol at room temperature, achieving 91% yield .
Representative Reaction:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaBH₄, MeOH, RT, 2h | tert-Butyl 3-cyclopropyl-4-hydroxypiperidine-1-carboxylate | 91% |
Ester Hydrolysis and Functionalization
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (e.g., trifluoroacetic acid) to generate a free amine, which can participate in further reactions:
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Boc Deprotection : Removal of the Boc group in TFA yields 3-cyclopropylpiperidin-4-one, a precursor for amine alkylation or acylation .
Experimental Protocol:
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Conditions : TFA (5.86 mL), RT, 30 min.
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Outcome : Free amine intermediate used directly in coupling reactions without isolation .
Conjugate Addition and Cyclization
The ketone participates in conjugate additions with α,β-unsaturated esters. For instance:
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Michael Addition : Reaction with methyl methacrylate in THF at −78°C, mediated by potassium tert-butoxide, forms a β-keto ester intermediate .
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Cyclocondensation : Microwave irradiation (100°C, 20 min) with trimethoxymethane and acetic acid produces spirocyclic compounds like 1,3,8-triazaspiro[4.5]dec-2-ene derivatives .
Key Data:
| Step | Reagents/Conditions | Yield |
Scientific Research Applications
Applications in Organic Synthesis
Building Block for Complex Molecules
This compound serves as a crucial building block in the synthesis of more complex piperidine derivatives. The presence of the tert-butyl and cyclopropyl groups allows for modifications that can lead to various derivatives with tailored properties.
Synthetic Routes
The synthesis typically involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of bases such as triethylamine. This method is optimized for yield and purity, making it suitable for both laboratory and industrial applications.
Medicinal Chemistry Applications
Potential Pharmacophore
Research indicates that tert-butyl 3-cyclopropyl-4-oxopiperidine-1-carboxylate may interact with various biological targets, including enzymes and receptors, modulating their activity. This interaction suggests its potential as a pharmacophore in drug development.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant anticancer properties against cell lines such as MCF-7 and MDA-MB-231, inducing apoptosis through caspase activation pathways. The IC50 values ranged from 5 to 7 μM, indicating potent activity against these cancer cell lines.
- Antimicrobial Properties : Another investigation revealed that this compound showed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 8 μM and 12 μM, respectively. These findings highlight its potential as a broad-spectrum antimicrobial agent.
Synthetic Route Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Synthesis | Piperidine derivative + tert-butyl chloroformate | Base (triethylamine), controlled temperature | High yield |
| Modification | Various electrophiles | Varies based on target compound | Varies |
| Biological Activity | Effect | Cell Line/Organism | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Inhibition of growth | Staphylococcus aureus | MIC: 8 μM |
| Escherichia coli | MIC: 12 μM | ||
| Anticancer | Induction of apoptosis | MCF-7 | IC50: 5 μM |
| MDA-MB-231 | IC50: 7 μM |
Mechanism of Action
The mechanism of action of tert-Butyl 3-cyclopropyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs. Isopropyl/Trifluoromethyl : The cyclopropyl group in the target compound provides angle strain and enhanced rigidity compared to bulkier isopropyl or electron-withdrawing trifluoromethyl groups in the patent-derived analog. This likely impacts binding affinity in biological targets .
- Oxo vs. Sulfonate/Ether Groups : The 4-oxo group enables ketone-specific reactivity (e.g., Grignard additions), whereas sulfonate esters (in the p-tolylsulfonyloxy analog) facilitate nucleophilic substitutions, and ether linkages (piperidin-4-yloxy) enhance metabolic stability .
Reactivity and Stability
- The 4-oxo group in the target compound is prone to reduction (e.g., NaBH4) to form 4-hydroxypiperidine derivatives, whereas the trifluoromethyl-phenyl analog’s amide group resists hydrolysis under physiological conditions, enhancing in vivo stability .
- Cyclopropyl-containing analogs exhibit greater oxidative stability compared to isopropyl or aliphatic chains due to reduced β-hydrogen availability .
Pharmacological Potential
- Target Compound : The cyclopropyl and oxo groups suggest utility in kinase inhibitors (e.g., JAK/STAT pathways) where rigid, planar structures are favored.
- Trifluoromethyl-Phenyl Analog : The trifluoromethyl group enhances lipophilicity and bioavailability, making it suitable for CNS-targeting therapeutics .
- Sulfonate Ester Analog: Potential prodrug applications, with the sulfonate acting as a leaving group for in situ activation .
Research Findings and Data Gaps
- Structural Insights : X-ray crystallography (using SHELX software) confirms the conformational rigidity imparted by cyclopropyl groups in related piperidine derivatives .
- Environmental Stability: No direct data on the target compound’s persistence, but analogs with ester/ketone groups may degrade faster than halogenated variants under environmental conditions .
- Toxicity : Cyclopropyl moieties are generally less toxic than aromatic amines but require empirical validation for specific applications .
Biological Activity
Tert-butyl 3-cyclopropyl-4-oxopiperidine-1-carboxylate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring with a cyclopropyl group at the third position and a tert-butyl group at the first position. The carbonyl group at the fourth position contributes to its reactivity and interaction with biological targets.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and selectivity of the compound, while the piperidine ring facilitates hydrogen bonding with amino acid residues in proteins .
Key Interactions:
- Enzyme Modulation : The compound may modulate enzyme activity by altering the conformation of active sites.
- Receptor Binding : It can bind to receptors involved in various signaling pathways, potentially affecting cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Antitumor Activity : Certain analogs have demonstrated antitumor effects in preclinical studies, indicating a possible role in cancer therapy.
Case Studies
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Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of several derivatives of this compound against common bacterial pathogens. Results indicated significant inhibition zones for certain derivatives, suggesting their potential as antimicrobial agents.
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Antitumor Activity :
- In vitro assays showed that specific analogs of the compound inhibited cell proliferation in cancer cell lines. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity in treated cells.
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Reduced proliferation in cancer cells | |
| Enzyme Interaction | Modulation of enzyme activity |
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl 3-cyclopropyl-4-oxopiperidine-1-carboxylate, and what are the critical reaction conditions?
The synthesis typically involves multi-step procedures, including cyclopropane ring formation and Boc (tert-butoxycarbonyl) protection. A key step involves reacting cyclopropylamine derivatives with thiocyanate or other nucleophiles to construct the triazole or piperidine backbone. Reaction conditions such as temperature (e.g., 0–25°C), solvent choice (e.g., DCM or THF), and catalysts (e.g., palladium for cross-coupling) are critical for yield optimization. Post-synthesis, Boc deprotection may require acidic conditions (e.g., TFA) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : To verify the piperidine ring, cyclopropyl group, and Boc-protected amine (e.g., δ 1.4 ppm for tert-butyl protons) .
- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]+ at m/z 282.42) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing; SHELX software is widely used for refinement .
- HPLC : Ensures purity (>95%) by detecting impurities from incomplete reactions or side products .
Q. What safety protocols are recommended for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
- Storage : Keep in airtight containers at –20°C, away from moisture and oxidizing agents .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the cyclopropyl group into the piperidine scaffold?
- Steric and Electronic Considerations : Use bulky bases (e.g., LDA) to stabilize intermediates during cyclopropane ring closure.
- Catalyst Screening : Palladium or copper catalysts improve cross-coupling efficiency for cyclopropyl attachment .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Monitoring Reaction Progress : In-situ FTIR or LC-MS helps identify bottlenecks (e.g., incomplete Boc deprotection) .
Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., NMR vs. X-ray structures)?
- Conformational Analysis : Compare DFT-optimized structures with X-ray data to identify dominant conformers in solution vs. solid state .
- Dynamic Effects : Use variable-temperature NMR to probe fluxional behavior in the piperidine ring .
- Error Checking : Validate SHELX refinement parameters (e.g., R-factors) to rule out crystallographic artifacts .
Q. How can impurities or degradation products of this compound be identified and mitigated during long-term storage?
- Stability Studies : Accelerated aging under heat/light exposure followed by LC-MS to detect hydrolysis products (e.g., free piperidine) .
- Degradation Pathways : Boc group hydrolysis under acidic conditions generates tert-butanol and CO₂; stabilize with desiccants .
- Advanced Analytics : HRMS and 2D NMR (e.g., COSY, HSQC) trace impurities to synthetic byproducts or oxidation .
Q. What computational methods are suitable for modeling the reactivity of the 4-oxopiperidine moiety in drug design?
- Molecular Dynamics (MD) : Simulate ligand-receptor binding, focusing on the keto-enol tautomerism of the 4-oxo group .
- Docking Studies : Use AutoDock or Schrödinger to predict interactions with biological targets (e.g., kinases) .
- QM/MM Calculations : Assess electronic effects of the cyclopropyl group on ring puckering and hydrogen bonding .
Data Contradiction and Methodological Challenges
Q. How should researchers address conflicting data regarding the compound’s toxicity or environmental impact?
- Toxicity Reassessment : Conduct Ames tests or zebrafish embryo assays to validate preliminary in silico predictions (e.g., PubChem data suggesting low acute toxicity) .
- Environmental Fate Studies : Use OECD 301 biodegradation protocols to resolve discrepancies in aquatic toxicity reports .
Q. What experimental controls are critical when comparing this compound to its structural analogs (e.g., tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
